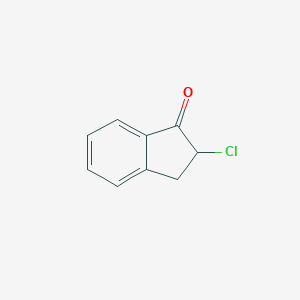

2-chloro-2,3-dihydro-1H-inden-1-one

概要

説明

2-chloro-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of a chlorine atom at the second position of the indanone structure. It is used in various scientific research applications due to its unique chemical properties.

作用機序

Target of Action

It is known that indanone derivatives, which include 2-chloroindan-1-one, have been widely studied due to their broad range of biological activity . They are also important intermediates used as synthetic precursors to other products with significant applications in pharmacology .

Mode of Action

For instance, 2-chloropropionic acid (2-CP) has been shown to inhibit the initial rate of lactate uptake in skeletal muscle sarcolemmal membrane vesicles. This inhibition is nonstereoselective and impairs lactate transport.

Biochemical Pathways

Indanone derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetic and pharmacodynamic (pk-pd) modeling has been widely used to improve understanding of the in vivo behavior of complex delivery systems and help their development .

Result of Action

The crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one, which are analogs of 1-indanone substituted at the 6-position with chlorine and bromine, exhibit unique intermolecular packing motifs .

Action Environment

It is known that environmental factors can significantly influence the action of various chemical compounds .

生化学分析

Biochemical Properties

The nature of these interactions is complex and depends on various factors, including the specific biomolecules involved and the physiological conditions under which the interactions occur .

Cellular Effects

The effects of 2-Chloroindan-1-one on cellular processes are diverse and depend on the specific type of cell and the concentration of the compound . It has been suggested that 2-Chloroindan-1-one can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited

準備方法

Synthetic Routes and Reaction Conditions

2-chloro-2,3-dihydro-1H-inden-1-one can be synthesized through several methods. One common approach involves the microwave or ultrasound-aided ring closure of 4-chlorobenzenepropanoic acid, catalyzed by triflic acid in dichloromethane . Another method involves converting anilines into diazonium salts and reacting these with acrylic compounds to form 3-phenyl-1-chloropropionic acid, which is then cyclized to produce 2-chloroindan-1-one .

Industrial Production Methods

Industrial production of 2-chloroindan-1-one typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave or ultrasound techniques can enhance reaction rates and improve efficiency.

化学反応の分析

Types of Reactions

2-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

Reduction: Reduction reactions can convert 2-chloroindan-1-one to its corresponding alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various diols, alcohols, and substituted indanones, depending on the specific reagents and conditions used.

科学的研究の応用

2-chloro-2,3-dihydro-1H-inden-1-one is utilized in a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antifungal, anti-inflammatory, and analgesic properties

Industry: It is used in the synthesis of various industrial chemicals and materials.

類似化合物との比較

2-chloro-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as 6-chloroindan-1-one and 6-bromoindan-1-one. While these compounds share a similar indanone structure, they exhibit different intermolecular packing interactions and chemical properties . For example, 6-chloroindan-1-one packs with a herringbone motif, whereas 6-bromoindan-1-one exhibits offset face-to-face stacking . These differences highlight the unique properties of 2-chloroindan-1-one, making it valuable for specific research applications.

List of Similar Compounds

- 6-Chloroindan-1-one

- 6-Bromoindan-1-one

- 6-Fluoroindan-1-one

生物活性

2-Chloro-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone class, characterized by its unique bicyclic structure and the presence of a chlorine substituent. This compound has garnered attention for its diverse biological activities, making it a candidate for various pharmaceutical applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C10H9ClO

- Molecular Weight : 188.63 g/mol

- Structure : The compound features a five-membered ring fused to a six-membered ring, with a chlorine atom at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes necessary for microbial survival. Studies have shown that it can effectively target both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

Anti-inflammatory and Analgesic Effects

Initial studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its mechanism appears to involve the inhibition of specific enzyme pathways related to inflammation and pain response . This property positions it as a potential therapeutic agent in treating inflammatory diseases.

Antifungal Activity

Derivatives of this compound have been investigated for their antifungal properties. These compounds demonstrate effectiveness against various fungal strains, highlighting their potential in developing antifungal medications .

The biological effects of this compound are thought to occur through several mechanisms:

- Membrane Disruption : The compound's lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

| Method | Description |

|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation to enhance reaction rates and yields. |

| Ultrasound-Assisted Synthesis | Employs ultrasound waves to facilitate chemical reactions efficiently. |

| Triflic Acid Catalysis | Involves using triflic acid in dichloromethane for ring closure reactions. |

These methods optimize yield and purity while allowing for the production of various derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Activity : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.

- Anti-inflammatory Effects : In vitro assays indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures.

- Antifungal Efficacy : Research on its derivatives showed promising results against Candida albicans, with effective inhibition observed at low concentrations.

Future Directions

The potential applications of this compound in pharmaceuticals are vast. Future research should focus on:

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

特性

IUPAC Name |

2-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGQPEGJOZKLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995043 | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-22-2 | |

| Record name | 2-Chloroindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research tell us about the structure of 2-chloroindan-1-one?

A1: While the research article focuses on trans-3-bromo-2-chloroindan-1-one, it provides valuable insight into the structure of 2-chloroindan-1-one. The study confirms the relative stereochemistry of the chlorine and bromine atoms in the studied compound. [] This suggests that the chlorine atom in 2-chloroindan-1-one would also adopt a specific orientation relative to other substituents on the indanone ring. Further research would be needed to fully elucidate the conformational preferences of 2-chloroindan-1-one itself.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。